XMU-MP-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

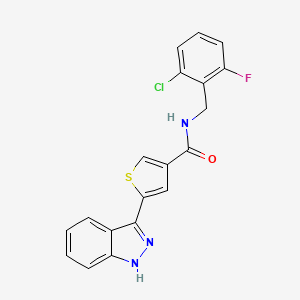

Molecular Formula |

C19H13ClFN3OS |

|---|---|

Molecular Weight |

385.8 g/mol |

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-5-(1H-indazol-3-yl)thiophene-3-carboxamide |

InChI |

InChI=1S/C19H13ClFN3OS/c20-14-5-3-6-15(21)13(14)9-22-19(25)11-8-17(26-10-11)18-12-4-1-2-7-16(12)23-24-18/h1-8,10H,9H2,(H,22,25)(H,23,24) |

InChI Key |

YDCYIWXSUZHJCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C3=CC(=CS3)C(=O)NCC4=C(C=CC=C4Cl)F |

Origin of Product |

United States |

Foundational & Exploratory

XMU-MP-9: A Technical Guide to its Mechanism of Action in K-Ras Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oncogenic mutations in the K-Ras protein are prevalent in a significant percentage of human cancers, yet K-Ras has long been considered an "undruggable" target.[1][2][3] The small-molecule degrader, XMU-MP-9, represents a novel therapeutic strategy by hijacking the cell's natural protein disposal machinery to eliminate mutant K-Ras. This technical guide provides an in-depth examination of the mechanism of action of this compound, focusing on its role in inducing the degradation of various K-Ras mutants. It details the molecular interactions, signaling pathways, and experimental validation of this promising anti-cancer compound.

Introduction: The Challenge of Targeting K-Ras

The Kirsten rat sarcoma viral oncogene homolog (K-Ras) is a small GTPase that functions as a molecular switch in signaling pathways controlling cell proliferation, differentiation, and survival.[4] Mutations in K-Ras, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth and tumor development.[4] For decades, the smooth surface of the K-Ras protein, lacking deep hydrophobic pockets, has made the development of effective small-molecule inhibitors a formidable challenge.[3] The emergence of targeted protein degradation (TPD) strategies, such as proteolysis-targeting chimeras (PROTACs) and molecular glues, offers a new avenue to address this challenge by inducing the degradation of the target protein rather than inhibiting its function.[5][6]

Discovery and Overview of this compound

This compound was identified through a screening of compounds for their ability to preferentially inhibit the proliferation of cells dependent on oncogenic K-Ras.[1] It is a bifunctional small molecule that acts as a "molecular glue" to induce the degradation of various K-Ras mutants.[2][3] Unlike many targeted therapies that are specific to a single mutation (e.g., G12C inhibitors), this compound has demonstrated efficacy against a broader range of K-Ras mutations, including G12V, G12D, G12S, G13D, and Q61H.[1]

Core Mechanism of Action: Hijacking the Nedd4-1 E3 Ligase

The central mechanism of this compound involves the recruitment of the E3 ubiquitin ligase Nedd4-1 to oncogenic K-Ras mutants.[1] While Nedd4-1 is a natural E3 ligase for wild-type Ras proteins, oncogenic mutations render K-Ras resistant to Nedd4-1-mediated ubiquitination and subsequent degradation.[1] this compound overcomes this resistance by acting as a bifunctional compound.[1][7]

Molecular Interactions

This compound facilitates the degradation of mutant K-Ras through a series of specific molecular interactions:

-

Binding to Nedd4-1: this compound binds to the C2 domain of Nedd4-1.[1][7]

-

Binding to K-Ras: Simultaneously, this compound binds to an allosteric site on the K-Ras protein.[1][7]

-

Enhanced Interaction and Conformational Change: This dual binding enhances the interaction between Nedd4-1 and K-Ras, inducing a conformational change in the Nedd4-1/K-Ras complex.[1][7]

-

Ubiquitination: This conformational change allows Nedd4-1 to target lysine 128 (K128) on K-Ras for ubiquitination.[1]

The Ubiquitination and Degradation Pathway

The ubiquitination of K-Ras at K128 marks it for degradation.[1] Interestingly, the degradation of K-Ras induced by this compound proceeds via the lysosomal pathway, rather than the more common proteasomal degradation pathway for many other targeted protein degraders.[1] This is a key feature of the this compound mechanism.

Efficacy and Specificity of this compound

This compound has demonstrated a broad efficacy against various K-Ras mutants while exhibiting a degree of selectivity.

Quantitative Data on K-Ras Mutant Degradation

This compound induces the degradation of multiple K-Ras oncogenic mutants with similar effective concentrations.

| K-Ras Mutant | Cell Line | EC50 (µM) for Degradation |

| K-Ras G12V | HEK293T | ~1.9 - 3.6 |

| K-Ras G12D | HEK293T | ~1.9 - 3.6 |

| K-Ras G12C | HEK293T | ~1.9 - 3.6 |

| K-Ras G12S | HEK293T | ~1.9 - 3.6 |

| K-Ras G13D | HEK293T | ~1.9 - 3.6 |

| K-Ras Q61H | HEK293T | ~1.9 - 3.6 |

| Data summarized from in vitro studies in HEK293T cells.[1] |

Effects on Cancer Cell Proliferation

Treatment with this compound leads to a dose-dependent inhibition of proliferation in cancer cell lines harboring K-Ras mutations.

| Cell Line | Cancer Type | K-Ras Mutation | Proliferation Inhibition |

| SW620 | Colorectal | G12V | Dose-dependent |

| AsPC-1 | Pancreatic | G12D | Dose-dependent |

| MIA PaCa-2 | Pancreatic | G12C | Dose-dependent |

| A549 | Lung | G12S | Dose-dependent |

| HCT 116 | Colorectal | G13D | Dose-dependent |

| NCI-H460 | Lung | Q61H | Dose-dependent |

| Data summarized from 2-D cell culture proliferation assays.[1] |

Selectivity Profile

While highly effective against a range of K-Ras mutants, this compound shows significantly less impact on the degradation of H-Ras or N-Ras mutants, indicating a selectivity for K-Ras.[1]

Downstream Signaling and In Vivo Antitumor Activity

The degradation of mutant K-Ras by this compound leads to the suppression of downstream oncogenic signaling pathways and antitumor activity in vivo.

Inhibition of Downstream Effectors

As this compound induces the degradation of K-Ras, the phosphorylation levels of downstream signaling proteins in the MAPK pathway, such as B-Raf and MEK, are markedly decreased.[1]

In Vivo Efficacy

In xenograft models using SW620 cells (K-Ras G12V), intravenous administration of this compound at doses of 40-80 mg/kg suppressed tumor growth.[7] This was accompanied by a decrease in K-Ras G12V levels and the phosphorylation of B-Raf and MEK within the tumors.[7] Importantly, these treatments were well-tolerated, with no significant weight loss or toxicity observed in major organs.[1][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. The following are summaries of key experimental protocols employed in the characterization of this compound.

Cell Culture and Proliferation Assays

-

Cell Lines: HEK293T, SW620, AsPC-1, MIA PaCa-2, A549, HCT 116, and NCI-H460 cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

-

2D Proliferation Assay: Cells were seeded in 96-well plates and treated with varying concentrations of this compound. Cell viability was assessed at different time points using assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.

-

3D Soft Agar Assay: To assess anchorage-independent growth, cells were suspended in a soft agar matrix with different concentrations of this compound and incubated for several weeks. Colony formation was then quantified.[1]

Western Blotting

-

Cell Lysis: Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes were blocked and then incubated with primary antibodies against K-Ras, p-B-Raf, p-MEK, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Ubiquitination Assays

-

In-Cell Ubiquitination: Cells were transfected with plasmids encoding HA-tagged ubiquitin and the respective K-Ras mutants. After treatment with this compound and a proteasome or lysosome inhibitor, cells were lysed under denaturing conditions. K-Ras was immunoprecipitated, and ubiquitinated K-Ras was detected by western blotting with an anti-HA antibody.

-

In Vitro Ubiquitination: Recombinant K-Ras, Nedd4-1, E1, E2, and ubiquitin were incubated with or without this compound in an in vitro reaction buffer. The reaction products were then analyzed by western blotting to detect ubiquitinated K-Ras.[1]

In Vivo Xenograft Studies

-

Animal Model: Nude mice were used for the xenograft studies.

-

Tumor Implantation: SW620 cells were subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors reached a palpable size, mice were treated with this compound (e.g., 40-80 mg/kg, i.v.) or vehicle control.

-

Monitoring: Tumor volume and body weight were measured regularly.

-

Pharmacodynamic Analysis: At the end of the study, tumors were excised, and protein levels of K-Ras and downstream signaling molecules were analyzed by western blotting.[1][7]

Conclusion and Future Directions

This compound represents a significant advancement in the quest to develop effective therapies against K-Ras-driven cancers. Its unique mechanism of action, which involves the recruitment of the E3 ligase Nedd4-1 to induce the lysosomal degradation of a broad range of K-Ras mutants, provides a powerful new strategy for targeting this challenging oncoprotein. The preclinical data demonstrate its potential to inhibit cancer cell proliferation and suppress tumor growth in vivo.

Future research will likely focus on optimizing the pharmacological properties of this compound, exploring its efficacy in a wider range of preclinical models, and investigating potential mechanisms of resistance. Furthermore, the success of this "molecular glue" approach may inspire the development of other small-molecule degraders targeting not only other K-Ras mutants but also H-Ras and N-Ras. The continued exploration of this therapeutic modality holds great promise for patients with Ras-driven cancers.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Integration of signaling pathway and bromodomain and extra-terminal domain inhibition for the treatment of mutant Kirsten rat sarcoma viral oncogene homolog cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A potent KRAS macromolecule degrader specifically targeting tumours with mutant KRAS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

The Molecular Target of XMU-MP-1: A Technical Guide to a Potent MST1/2 Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

XMU-MP-1 is a potent and selective small molecule inhibitor of the mammalian Sterile 20-like kinases 1 and 2 (MST1 and MST2), the core serine/threonine kinases of the Hippo signaling pathway.[1][2] This pathway is a critical regulator of organ size, cell proliferation, apoptosis, and tissue regeneration. Dysregulation of the Hippo pathway is implicated in a variety of human cancers, making its components attractive targets for therapeutic intervention. XMU-MP-1 has emerged as a valuable chemical probe for studying the physiological and pathological roles of MST1/2 and as a lead compound for the development of novel therapeutics. This technical guide provides an in-depth overview of the molecular target of XMU-MP-1, its mechanism of action, quantitative biochemical data, and detailed experimental protocols for its characterization.

Molecular Target and Mechanism of Action

The primary molecular targets of XMU-MP-1 are MST1 (also known as STK4) and MST2 (also known as STK3) .[1][2] XMU-MP-1 is a reversible and ATP-competitive inhibitor, binding to the ATP-binding pocket of the MST1 and MST2 kinase domains.[2] By occupying this site, XMU-MP-1 prevents the binding of ATP and subsequent autophosphorylation and activation of MST1/2.

Inhibition of MST1/2 by XMU-MP-1 leads to the downstream inactivation of the Hippo signaling cascade. Normally, activated MST1/2 phosphorylate and activate the Large Tumor Suppressor kinases 1 and 2 (LATS1/2), in complex with their co-activator MOB1. Activated LATS1/2 then phosphorylate the transcriptional co-activators Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ). Phosphorylation of YAP and TAZ promotes their cytoplasmic retention and subsequent degradation.

By inhibiting MST1/2, XMU-MP-1 prevents the phosphorylation cascade, leading to the dephosphorylation and activation of YAP/TAZ.[3] Unphosphorylated, active YAP/TAZ translocate to the nucleus, where they bind to TEA domain (TEAD) transcription factors to promote the expression of genes involved in cell proliferation and survival.[3]

Quantitative Data

The potency and selectivity of XMU-MP-1 have been characterized through various biochemical and cellular assays.

Table 1: In Vitro Potency of XMU-MP-1 against MST1 and MST2

| Target | IC₅₀ (nM) | Assay Type | Reference |

| MST1 | 71.1 | In vitro kinase assay | [1][2] |

| MST2 | 38.1 | In vitro kinase assay | [1][2] |

Table 2: Kinome-wide Selectivity Profile of XMU-MP-1

The selectivity of XMU-MP-1 was assessed against a panel of 468 kinases using the KINOMEscan™ platform at a concentration of 1 µM. The results demonstrate high selectivity for MST1 and MST2.

| Kinase Target | Percent of Control (%) |

| MST1 | <10 |

| MST2 | <10 |

| MST3 | >10 |

| MST4 | >10 |

| Other kinases | Generally >50 |

Note: This table is a summary based on published data indicating high selectivity. For a complete list of all 468 kinases and their respective inhibition values, refer to the supplementary materials of Fan et al., Sci. Transl. Med. 2016.[2]

Signaling Pathways and Experimental Workflows

Hippo Signaling Pathway and the Action of XMU-MP-1

Caption: The Hippo signaling pathway and the inhibitory effect of XMU-MP-1 on MST1/2.

Experimental Workflow for Characterizing XMU-MP-1

References

XMU-MP-9: A Molecular Glue-Mediated Approach to Targeting Oncogenic K-Ras

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, yet the development of effective inhibitors has been a formidable challenge. The small molecule XMU-MP-9 has emerged as a promising therapeutic agent, functioning as a molecular glue to induce the degradation of various oncogenic K-Ras mutants. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, the signaling pathways it modulates, quantitative efficacy data, and the experimental protocols used to validate its activity.

Introduction: The Challenge of Targeting K-Ras

The Ras family of small GTPases (H-Ras, N-Ras, and K-Ras) are critical regulators of cellular signaling pathways that control proliferation, differentiation, and survival.[1] Oncogenic mutations, most frequently occurring at codons G12, G13, and Q61, lock Ras proteins in a constitutively active, GTP-bound state.[1] This leads to the persistent activation of downstream effector pathways, such as the Raf/MEK/ERK cascade, driving uncontrolled cell growth.[1] Despite decades of research, the smooth surface topology and picomolar affinity for GTP have rendered Ras proteins "undruggable" by conventional small-molecule inhibitors.[2]

Recent strategies have shifted towards targeted protein degradation, utilizing the cell's own ubiquitin-proteasome system to eliminate pathogenic proteins.[3] this compound exemplifies this approach, acting as a molecular glue to facilitate the interaction between oncogenic K-Ras and the E3 ubiquitin ligase Nedd4-1, an enzyme previously identified as a bona fide ligase for wild-type Ras.[1][4] While oncogenic Ras mutants are typically resistant to Nedd4-1-mediated ubiquitination, this compound effectively overcomes this resistance.[1]

Mechanism of Action: Forging a New Interaction

This compound functions as a bifunctional compound, creating a novel protein-protein interaction between K-Ras and Nedd4-1.[1][5] It achieves this by binding simultaneously to an allosteric site on K-Ras and the C2 domain of Nedd4-1.[1][4][5] This ternary complex formation enhances the affinity between the two proteins and induces a conformational change.[1][5] This altered conformation allows Nedd4-1 to specifically target lysine 128 (K128) on K-Ras for ubiquitination, marking the oncoprotein for degradation.[1] This mechanism has proven effective against a variety of K-Ras mutants, including the notoriously difficult-to-target K-RasG12V.[1][4]

Downstream Signaling Pathway Modulation

Oncogenic K-Ras perpetually activates downstream signaling cascades, most notably the Raf/MEK/ERK (MAPK) pathway, which is central to cancer cell proliferation and survival.[1] By inducing the degradation of mutant K-Ras, this compound effectively shuts down this oncogenic signaling.[6] Treatment with this compound leads to a dose-dependent decrease in the phosphorylation levels of key downstream effectors, including B-Raf and MEK.[1][6] This attenuation of MAPK signaling is the ultimate driver of the anti-proliferative effects observed in cancer cells harboring K-Ras mutations.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in various in vitro and in vivo models. The tables below summarize the key findings.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line(s) | Concentration Range | Effect | Citation(s) |

|---|---|---|---|---|

| Cell Proliferation (2D) | SW620, AsPC-1, etc. | 2-20 µM | Dose-dependent inhibition of proliferation in K-Ras mutant cells. | [5] |

| K-Ras Degradation | SW620 (K-RasG12V) | 10 µM | Promotes degradation of K-RasG12V via the lysosomal pathway. | [5] |

| Downstream Signaling | Various K-Ras mutant lines | Dose-dependent | Markedly decreased phosphorylation of B-Raf and MEK. | [1][6] |

| 3-D Soft Agar Assay | K-Ras mutant lines | Not specified | Inhibits anchorage-independent growth. |[1] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Model | Dosage & Administration | Key Outcomes | Citation(s) |

|---|---|---|---|---|

| Nude Mice | SW620 Xenograft | 40-80 mg/kg; i.v. (tail vein) | Suppressed tumor growth; Decreased K-RasG12V, p-B-Raf, and p-MEK levels in tumors. | [5] |

| BALB/c Mice | CT-26 Transplant | Not specified | Robust inhibitory effect on tumor growth. | [5] |

| General | Not specified | Not specified | No significant weight loss or toxicity to major organs observed. |[5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for the key experiments used to characterize this compound.

In Vitro Ubiquitination Assay

This assay directly tests the ability of this compound to promote Nedd4-1-mediated ubiquitination of K-Ras.

-

Objective: To determine if this compound directly facilitates the ubiquitination of K-Ras mutants by Nedd4-1 in a cell-free system.

-

Reagents:

-

Recombinant, bacterially expressed Flag-tagged K-Ras mutants (e.g., K-RasG12V).

-

Recombinant Nedd4-1 E3 ligase.

-

E1 and E2 ubiquitin-conjugating enzymes.

-

Ubiquitin.

-

ATP regeneration system.

-

This compound dissolved in DMSO.

-

Assay Buffer (e.g., HEPES-based buffer with MgCl2, DTT).

-

-

Protocol:

-

Combine recombinant K-Ras, Nedd4-1, E1, E2, and ubiquitin in the assay buffer.

-

Add this compound or DMSO (vehicle control) to the respective reaction tubes.

-

Initiate the reaction by adding the ATP regeneration system.

-

Incubate the mixture at 37°C for a specified time (e.g., 60-90 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples and resolve the proteins via SDS-PAGE.

-

Transfer proteins to a PVDF membrane and perform a Western blot using an anti-Flag antibody to detect K-Ras.

-

-

Expected Outcome: A ladder of higher molecular weight bands, corresponding to poly-ubiquitinated K-Ras, will be visible in the lane treated with this compound, which should be absent or significantly reduced in the control lane.[1]

Cell-Based Proliferation and Signaling Assays

These assays evaluate the effect of this compound on K-Ras mutant cancer cell lines.

-

Objective: To measure the impact of this compound on cell viability, anchorage-independent growth, and K-Ras downstream signaling.

-

Cell Lines: Use cancer cell lines with known K-Ras mutations (e.g., SW620 [K-RasG12V], AsPC-1 [K-RasG12D]) and a wild-type K-Ras line as a control (e.g., HT-29).

-

Protocol:

-

2D Proliferation Assay:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with a dose-response curve of this compound (e.g., 2-20 µM) for 48-72 hours.[5]

-

Assess cell viability using a standard method (e.g., CellTiter-Glo®, MTT assay).

-

-

3D Soft Agar Assay (Anchorage-Independent Growth):

-

Prepare a base layer of agar in 6-well plates.

-

Suspend cells in a top layer of lower-concentration agar containing various concentrations of this compound.

-

Incubate for 2-3 weeks until colonies form.

-

Stain colonies with crystal violet and quantify their number and size. This assay is a strong indicator of tumorigenic potential.[1]

-

-

Western Blot for Signaling Pathway Analysis:

-

Seed cells in 6-well plates and grow to ~70% confluency.

-

Treat cells with this compound at various concentrations for a defined period (e.g., 24-48 hours).

-

Lyse the cells and quantify total protein concentration.

-

Perform SDS-PAGE and Western blotting using primary antibodies against total K-Ras, phospho-B-Raf, phospho-MEK, and a loading control (e.g., β-actin).[1][6]

-

-

-

Expected Outcome: this compound should selectively inhibit the proliferation and colony formation of K-Ras mutant cells.[1] Western blot analysis should show a dose-dependent reduction in the levels of K-Ras and the phosphorylated forms of B-Raf and MEK.[1][6]

In Vivo Xenograft Tumor Model

This assay assesses the anti-tumor efficacy and tolerability of this compound in a living organism.

-

Objective: To determine if this compound can inhibit the growth of K-Ras mutant tumors in mice.

-

Animal Model: Immunocompromised mice (e.g., nude mice).

-

Protocol:

-

Subcutaneously inject K-Ras mutant cancer cells (e.g., SW620) into the flank of each mouse.

-

Allow tumors to grow to a palpable, measurable size (e.g., ~100 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound (e.g., 40-80 mg/kg) or vehicle control via a systemic route, such as tail vein injection, on a defined schedule (e.g., once or twice daily).[5]

-

Monitor tumor volume and animal body weight regularly throughout the study.

-

At the end of the study, excise the tumors for pharmacodynamic analysis (e.g., Western blot for K-Ras and p-MEK levels) and collect major organs for toxicity assessment.[5]

-

-

Expected Outcome: The this compound treatment group should exhibit significant tumor growth inhibition compared to the vehicle group, without causing significant toxicity or body weight loss.[5] Pharmacodynamic analysis of tumor lysates should confirm the on-target effect of K-Ras degradation.[5]

Conclusion

This compound represents a significant advancement in the quest to target oncogenic K-Ras. By acting as a molecular glue, it leverages the cell's natural protein disposal machinery to eliminate the driver of tumorigenesis. This strategy circumvents the difficulties of traditional enzymatic inhibition and provides a powerful new paradigm for addressing K-Ras-driven cancers. The data presented herein demonstrate a robust, specific, and well-tolerated anti-tumor activity, presenting a promising approach for the development of novel cancer therapeutics.[1][4]

References

XMU-MP-9: A Dual-Targeting Small Molecule for Regenerative Medicine and Oncology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

XMU-MP-9 has emerged as a significant small molecule in biomedical research, demonstrating a fascinating dual mechanism of action. Initially identified as a potent and selective inhibitor of the Mammalian Ste20-like kinases 1 and 2 (MST1/2), the core components of the Hippo signaling pathway, it has shown promise in promoting tissue repair and regeneration. More recently, this compound has been characterized as a molecular glue that induces the degradation of oncogenic K-Ras mutants by enhancing the interaction between K-Ras and the E3 ubiquitin ligase Nedd4-1. This technical guide provides a comprehensive overview of the discovery, development, and experimental protocols related to this compound, presenting key quantitative data and visualizing its mechanisms of action to support further research and development efforts in regenerative medicine and oncology.

Core Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.

Table 1: Biochemical Activity of this compound

| Target | Assay Type | Parameter | Value | Reference |

| MST1 | Kinase Assay | IC50 | 71.1 ± 12.9 nM | [1][2] |

| MST2 | Kinase Assay | IC50 | 38.1 ± 6.9 nM | [1][2] |

| K-Ras Mutants | Degradation Assay | EC50 | 1.9 to 3.6 µM | [3] |

Table 2: Cellular and In Vivo Activity of this compound

| Model System | Effect | Concentration/Dose | Observations | Reference |

| Neonatal Rat Cardiomyocytes (NRCM) | Inhibition of apoptosis | 1–5 µM | Significantly reduced the number of TUNEL positive cells induced by H2O2. | [1] |

| Neonatal Rat Cardiomyocytes (NRCM) | Increased cell survival | 3-5 µM | Increased cell survival by 25-30% in an MTT assay. | [1] |

| K-Ras Mutant Cancer Cells (e.g., SW620, AsPC-1) | Inhibition of proliferation | 2-20 µM | Inhibited the proliferation of cancer cells with K-Ras mutants in 2D culture. | [4] |

| SW620 Xenograft Mouse Model | Tumor growth suppression | 40-80 mg/kg (i.v.) | Suppressed tumor growth and decreased K-RasG12V levels. | [4] |

| Mouse Models of Liver and Intestinal Injury | Tissue repair and regeneration | 1-3 mg/kg (i.p.) | Augmented intestinal repair and liver regeneration. | [2] |

| Rat Pharmacokinetics | Bioavailability and Half-life | N/A | Oral bioavailability of 39.5% with a half-life of 1.2 hours. | [2] |

Signaling Pathways and Mechanism of Action

Inhibition of the Hippo Signaling Pathway

This compound was first identified as a selective inhibitor of MST1 and MST2, the core kinases of the Hippo signaling pathway.[1] This pathway plays a crucial role in regulating organ size by controlling cell proliferation and apoptosis.[5] In a state of high cell density, the Hippo pathway is active. MST1/2 phosphorylate and activate LATS1/2 kinases, which in turn phosphorylate the transcriptional co-activators YAP and TAZ. Phosphorylated YAP/TAZ are retained in the cytoplasm and targeted for degradation. When the Hippo pathway is inactive, unphosphorylated YAP/TAZ translocate to the nucleus, bind to TEAD transcription factors, and promote the expression of genes involved in cell proliferation and survival. By inhibiting MST1/2, this compound effectively deactivates the Hippo pathway, leading to the nuclear accumulation of YAP/TAZ and subsequent gene expression that can drive tissue regeneration.[1][2]

Molecular Glue for K-Ras Degradation

More recent studies have unveiled a second, distinct mechanism of action for this compound. It functions as a molecular glue, promoting the ubiquitination and subsequent degradation of oncogenic K-Ras mutants.[3][6] K-Ras mutations are prevalent in many human cancers. This compound acts by binding to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras.[3][6][7] This ternary complex formation enhances the interaction between Nedd4-1 and K-Ras, leading to the ubiquitination of K-Ras and its degradation via the lysosomal pathway.[4] This targeted degradation of a key oncogenic driver presents a promising therapeutic strategy for K-Ras mutant cancers.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published literature and may require optimization for specific experimental conditions.

MST1/2 Kinase Inhibition Assay

This assay determines the in vitro potency of this compound to inhibit the kinase activity of MST1 and MST2.

-

Reagents and Materials:

-

Recombinant GST-tagged MOB1a

-

Recombinant His-tagged full-length MST1 or MST2 kinase

-

This compound (dissolved in DMSO)

-

Kinase assay buffer

-

ATP

-

96-well plates

-

Plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase assay buffer, recombinant MST1 or MST2, and recombinant MOB1a.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for 30 minutes.[8]

-

Terminate the reaction and quantify the phosphorylation of MOB1a using an appropriate method (e.g., ELISA, Western blot, or a fluorescence-based method).

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Reagents and Materials:

-

Cancer cell lines (e.g., SW620, AsPC-1)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1-5 x 104 cells/well and allow them to attach overnight.[9]

-

Treat the cells with various concentrations of this compound (e.g., 2-20 µM) or DMSO (vehicle control) for the desired duration (e.g., 48 or 72 hours).[4][9]

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cells (e.g., SW620)

-

This compound formulated for intravenous injection

-

Calipers for tumor measurement

-

-

Procedure:

-

Subcutaneously inject cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size.

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40-80 mg/kg) or vehicle control intravenously, once or twice daily.[4]

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for K-Ras levels).

-

Discovery and Synthesis Overview

This compound was developed through a focused drug discovery effort. While the detailed, step-by-step synthesis is often proprietary, the general approach for this class of compounds involves the construction of a core scaffold followed by functionalization to optimize potency and selectivity. For benzenesulfonamide derivatives like XMU-MP-1 (a related compound), the synthesis would typically involve the coupling of a substituted aniline with a benzenesulfonyl chloride, followed by further modifications. The discovery of its dual K-Ras degradation activity was a result of further screening and mechanistic studies.[6]

Conclusion

This compound stands as a testament to the power of chemical biology in uncovering novel therapeutic strategies. Its ability to modulate the Hippo pathway for tissue regeneration and simultaneously induce the degradation of the oncoprotein K-Ras highlights its potential in diverse therapeutic areas. This technical guide provides a foundational resource for researchers aiming to further explore and harness the unique properties of this compound. Future investigations will likely focus on optimizing its drug-like properties, exploring its efficacy in a wider range of disease models, and elucidating the full spectrum of its molecular interactions.

References

- 1. Pharmacological inhibition of Hippo pathway, with the novel kinase inhibitor XMU‐MP‐1, protects the heart against adverse effects during pressure overload - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Hippo signaling pathway - Wikipedia [en.wikipedia.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. wjpls.org [wjpls.org]

An In-Depth Technical Guide to XMU-MP-9: A Bifunctional Degrader of Oncogenic K-Ras Mutants

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMU-MP-9 is a novel small molecule that functions as a bifunctional compound, effectively inducing the degradation of oncogenic K-Ras mutants. By binding to both the C2 domain of the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras, this compound enhances their interaction. This proximity facilitates the Nedd4-1-mediated ubiquitination and subsequent lysosomal degradation of various K-Ras mutants, including the challenging K-Ras G12V mutation. This mechanism leads to the suppression of downstream signaling pathways and inhibits the proliferation of cancer cells harboring these mutations. Preclinical studies have demonstrated the potential of this compound as a therapeutic agent for K-Ras-driven cancers, such as those of the colon, lung, and pancreas.[1][2][3][4]

Chemical Structure and Properties

The chemical structure and fundamental properties of this compound are summarized below.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | N-(3-chloro-4-fluorobenzyl)-5-(1H-indazol-5-yl)thiophene-2-carboxamide |

| SMILES | FC1=C(CNC(C2=CSC(C3=NNC4=CC=CC=C34)=C2)=O)C(Cl)=CC=C1 |

| CAS Number | 2251130-41-1 |

Mechanism of Action

This compound operates as a bifunctional molecule that promotes the degradation of mutant K-Ras proteins. Its mechanism of action involves the following key steps:

-

Ternary Complex Formation: this compound binds simultaneously to the C2 domain of the E3 ubiquitin ligase Nedd4-1 and to an allosteric site on the K-Ras protein.[1][2][3][4]

-

Enhanced Interaction: This binding enhances the interaction between Nedd4-1 and K-Ras, bringing them into close proximity.[1][2][3][4]

-

Conformational Change: The formation of this ternary complex induces a conformational change that allows Nedd4-1 to target K-Ras for ubiquitination.[1]

-

Ubiquitination and Degradation: Nedd4-1 then ubiquitinates K-Ras, marking it for degradation. This degradation process occurs primarily through the lysosomal pathway.[1][5]

This targeted degradation of oncogenic K-Ras leads to the inhibition of downstream signaling pathways, such as the RAF-MEK-ERK pathway, thereby suppressing cancer cell proliferation and tumor growth.

Caption: Mechanism of this compound-induced K-Ras degradation.

In Vitro Activity

This compound has demonstrated potent and selective activity against cancer cell lines harboring K-Ras mutations.

Cell Proliferation Inhibition

This compound inhibits the proliferation of various human cancer cell lines with different K-Ras mutations in a dose-dependent manner.

Table 2: In Vitro Growth Inhibition of K-Ras Mutant Cancer Cell Lines by this compound

| Cell Line | Cancer Type | K-Ras Mutation | IC50 (μM) |

| SW620 | Colorectal | G12V | ~2.5 |

| HCT 116 | Colorectal | G13D | ~3.0 |

| AsPC-1 | Pancreatic | G12D | Not specified |

| MIA PaCa-2 | Pancreatic | G12C | ~3.5 |

| A549 | Lung | G12S | ~4.0 |

| NCI-H23 | Lung | G12C | Not specified |

| NCI-H358 | Lung | G12C | Not specified |

| NCI-H1373 | Lung | G12C | Not specified |

Note: IC50 values are approximate and based on graphical data from the primary literature. For precise values, refer to the source publication.

K-Ras Degradation

This compound induces the degradation of mutant K-Ras protein in a dose- and time-dependent manner. In SW620 cells, a noticeable decrease in K-Ras G12V levels is observed as early as 12 hours of treatment, with a maximum effect at 36 to 48 hours.[6] The degradation is dependent on the presence of Nedd4-1.

Table 3: In Vitro Degradation of K-Ras Mutants by this compound in HEK293T Cells

| K-Ras Mutant | EC50 (μM) |

| G12V | ~1.9 |

| G12D | ~2.5 |

| G12C | ~3.6 |

| G12S | ~2.8 |

| G13D | ~2.3 |

| Q61H | ~3.2 |

Note: EC50 values represent the concentration for 50% degradation and are based on data from transfected HEK293T cells.[7]

In Vivo Efficacy

The anti-tumor activity of this compound has been evaluated in preclinical xenograft models.

SW620 Xenograft Model

In nude mice bearing SW620 (K-Ras G12V) xenograft tumors, intravenous administration of this compound resulted in a dose-dependent suppression of tumor growth.[7][8]

Table 4: In Vivo Efficacy of this compound in SW620 Xenograft Model

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 40 mg/kg, once daily, i.v. | Significant inhibition |

| This compound | 40 mg/kg, twice daily, i.v. | More robust inhibition |

Note: Specific percentages of tumor growth inhibition were not provided in the available literature.

Treatment with this compound also led to a significant decrease in the levels of K-Ras G12V and the phosphorylation of downstream effectors B-Raf and MEK in the tumor tissues. The treatment was well-tolerated, with no significant body weight loss or observable toxicity to major organs.[8]

CT-26 Xenograft Model

In a syngeneic model using BALB/c mice with CT-26 (K-Ras G12D) colon carcinoma allografts, this compound demonstrated a more pronounced inhibitory effect on tumor growth compared to the SW620 model.[5] This was accompanied by a dramatic decrease in K-Ras G12D protein levels and phosphorylation of B-Raf and MEK in the tumors.[5]

Experimental Protocols

Cell Viability Assay

Caption: Workflow for cell viability assay.

-

Cell Seeding: Plate cells (e.g., SW620, HCT 116) in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Add a cell viability reagent, such as MTS, to each well and incubate for 1-4 hours.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Western Blot Analysis for K-Ras Degradation

Caption: Workflow for Western blot analysis.

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against K-Ras, phosphorylated B-Raf, phosphorylated MEK, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

Caption: Workflow for in vivo xenograft study.

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound intravenously at the desired dose and schedule (e.g., 40 mg/kg daily). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. A portion of the tumor tissue can be used for Western blot analysis to assess the levels of K-Ras and downstream signaling proteins.

Synthesis

The detailed synthesis protocol for this compound is not publicly available in the reviewed literature.

Conclusion

This compound is a promising preclinical candidate for the treatment of K-Ras-driven cancers. Its unique mechanism of action, which involves hijacking the E3 ligase Nedd4-1 to induce the degradation of oncogenic K-Ras, offers a novel therapeutic strategy. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in a broader range of preclinical models, is warranted to support its clinical development.

References

- 1. biorxiv.org [biorxiv.org]

- 2. biorxiv.org [biorxiv.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Targeting oncogenic K-Ras mutants with a small-molecule degrader through Nedd4-1 | Sciety [sciety.org]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

XMU-MP-9: A Bifunctional Approach to Targeting Oncogenic K-Ras through the Ubiquitin-Proteasome Pathway

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oncogenic mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, yet have historically been considered "undruggable" targets for therapeutic intervention. The emergence of targeted protein degradation offers a novel strategy to eliminate oncogenic proteins. This technical guide provides an in-depth overview of XMU-MP-9, a bifunctional small molecule that leverages the ubiquitin-proteasome system to induce the degradation of mutant K-Ras. This compound acts as a molecular glue, enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants. This induced proximity leads to the ubiquitination and subsequent proteasomal and lysosomal degradation of oncogenic K-Ras, resulting in the suppression of downstream signaling pathways and the inhibition of cancer cell proliferation. This document details the mechanism of action of this compound, presents key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The Ras family of small GTPases, particularly K-Ras, function as critical molecular switches in signal transduction pathways that regulate cell growth, differentiation, and survival. Somatic mutations in K-Ras, most commonly at codons 12, 13, and 61, lock the protein in a constitutively active, GTP-bound state, leading to aberrant activation of downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT cascades. This sustained signaling drives tumorigenesis and is a hallmark of many aggressive cancers, including pancreatic, colorectal, and non-small cell lung cancers.

The development of direct K-Ras inhibitors has been challenging due to the high affinity of K-Ras for GTP and the shallow nature of its effector-binding domains. Targeted protein degradation has emerged as a promising alternative therapeutic modality. This approach utilizes small molecules, such as bifunctional degraders or molecular glues, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.

This compound is a novel bifunctional compound designed to induce the degradation of oncogenic K-Ras mutants. It operates by binding to both the E3 ubiquitin ligase Nedd4-1 and an allosteric site on K-Ras, thereby enhancing their natural interaction. This ternary complex formation facilitates the Nedd4-1-mediated ubiquitination of K-Ras, marking it for degradation by both the proteasome and the lysosome. This guide will explore the core aspects of this compound's function and provide the necessary technical information for its study and potential therapeutic development.

Mechanism of Action of this compound

This compound functions as a molecular glue, promoting the formation of a ternary complex between the E3 ubiquitin ligase Nedd4-1 and oncogenic K-Ras mutants.[1][2] The key steps in its mechanism of action are as follows:

-

Binding to Nedd4-1 and K-Ras : this compound possesses two distinct binding moieties. One part of the molecule binds to the C2 domain of Nedd4-1, a key component of the HECT family of E3 ubiquitin ligases.[1][2] The other part of this compound binds to an allosteric pocket on the surface of K-Ras.[1][2]

-

Enhanced Ternary Complex Formation : By simultaneously engaging both proteins, this compound stabilizes and enhances the interaction between Nedd4-1 and K-Ras.[1][2] This induced proximity is crucial for the subsequent ubiquitination event.

-

Nedd4-1-Mediated Ubiquitination : The formation of the Nedd4-1/XMU-MP-9/K-Ras complex facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of K-Ras. This process is catalyzed by the HECT domain of Nedd4-1.

-

Targeted Degradation : The polyubiquitinated K-Ras is then recognized by the 26S proteasome, leading to its degradation. Evidence also suggests that this compound-induced K-Ras degradation can occur via the lysosomal pathway.[1][2]

-

Inhibition of Downstream Signaling : The degradation of oncogenic K-Ras leads to the downregulation of its downstream effector pathways. This is observed through a decrease in the phosphorylation of key signaling molecules such as B-Raf, MEK, and ERK.[1]

The following diagram illustrates the signaling pathway and the mechanism of action of this compound.

Caption: Mechanism of this compound-induced K-Ras degradation.

Quantitative Data

The efficacy of this compound has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | K-Ras Mutation | Value | Reference |

| EC50 (K-Ras Degradation) | HEK293T | G12V | 1.9 µM | |

| HEK293T | G12D | 2.1 µM | ||

| HEK293T | G12C | 3.6 µM | ||

| HEK293T | G12S | 2.5 µM | ||

| HEK293T | G13D | 2.8 µM | ||

| HEK293T | Q61H | 2.3 µM | ||

| Inhibition of Proliferation | SW620 | G12V | 2-20 µM | [1][2] |

| AsPC-1 | G12D | 2-20 µM | [1][2] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude mice with SW620 xenografts | Colorectal Cancer | 40-80 mg/kg, i.v., once or twice daily | Suppressed tumor growth, decreased K-RasG12V levels, reduced p-B-Raf and p-MEK | [1][2] |

| BALB/c mice with CT-26 transplant tumors | Colorectal Cancer | Not specified | Robust inhibitory effect on tumor growth, decreased K-RasG12V levels and phosphorylation of B-Raf and MEK | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In-Cell Ubiquitination Assay

This assay is designed to detect the ubiquitination of K-Ras in cells following treatment with this compound.

Materials:

-

Cancer cell line expressing mutant K-Ras (e.g., SW620)

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Cell lysis buffer (e.g., RIPA buffer with protease and deubiquitinase inhibitors)

-

Antibody against K-Ras for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibody against ubiquitin for western blotting

-

SDS-PAGE gels and western blotting apparatus

Protocol:

-

Cell Culture and Treatment:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with the desired concentration of this compound or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).

-

In the last 4-6 hours of treatment, add a proteasome inhibitor (e.g., 10 µM MG132) to allow for the accumulation of ubiquitinated proteins.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer containing protease and deubiquitinase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-K-Ras antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for an additional 1-2 hours.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated K-Ras.

-

The presence of a high-molecular-weight smear or distinct bands above the size of K-Ras indicates ubiquitination.

-

Caption: Workflow for the in-cell ubiquitination assay.

Western Blot Analysis of K-Ras and Downstream Signaling

This protocol is used to quantify the levels of total K-Ras and the phosphorylation status of its downstream effectors.

Materials:

-

Cancer cell lines with K-Ras mutations

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-K-Ras, anti-p-B-Raf, anti-B-Raf, anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with various concentrations of this compound for the desired time.

-

Lyse the cells as described in the ubiquitination assay protocol.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each sample onto an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

-

Densitometry Analysis:

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Drug Treatment:

-

Treat the cells with a serial dilution of this compound for 48-72 hours.

-

-

MTT Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Caption: Workflow for the MTT cell viability assay.

In Vivo Xenograft Study

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Cancer cell line (e.g., SW620)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of cancer cells into the flank of the mice.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth until they reach a palpable size.

-

Randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer this compound or vehicle control to the respective groups via the desired route (e.g., intravenous injection) and schedule.

-

-

Tumor Measurement and Monitoring:

-

Measure tumor volume with calipers at regular intervals.

-

Monitor the body weight and overall health of the mice.

-

-

Endpoint and Analysis:

-

At the end of the study, euthanize the mice and excise the tumors.

-

Analyze the tumors for K-Ras levels and downstream signaling markers by western blot or immunohistochemistry.

-

Conclusion

This compound represents a significant advancement in the quest to target oncogenic K-Ras. By acting as a bifunctional molecular glue, it effectively hijacks the E3 ubiquitin ligase Nedd4-1 to induce the degradation of various K-Ras mutants. This novel mechanism of action circumvents the challenges associated with direct inhibition of K-Ras and offers a promising therapeutic strategy for a wide range of K-Ras-driven cancers. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug developers working to further characterize and advance this compound and similar targeted protein degraders. Continued investigation into the in vivo efficacy, safety profile, and potential for combination therapies will be crucial in translating this promising preclinical candidate into a clinically effective treatment.

References

The Molecular Glue XMU-MP-9: A Technical Guide to its Downstream Signaling Effects in K-Ras Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncogenic mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, including colorectal, lung, and pancreatic carcinomas. For decades, the direct targeting of mutant K-Ras has been a formidable challenge in drug development. The small molecule XMU-MP-9 has emerged as a novel therapeutic agent that circumvents these difficulties. This compound functions as a molecular glue, promoting the degradation of various K-Ras mutants. This technical guide provides an in-depth analysis of the downstream signaling effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action: A Molecular Glue for K-Ras Degradation

This compound is a bifunctional compound that facilitates the interaction between the E3 ubiquitin ligase Nedd4-1 and oncogenic K-Ras mutants.[1][2][3][4] Mechanistically, this compound binds to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1][3][4] This ternary complex formation induces a conformational change that enables Nedd4-1 to ubiquitinate K-Ras, marking it for degradation via the lysosomal pathway.[1] This targeted degradation of oncogenic K-Ras leads to the suppression of its downstream pro-proliferative signaling pathways.[1][2]

Figure 1: Mechanism of this compound as a molecular glue.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound has been demonstrated through its ability to induce the degradation of various K-Ras mutants and inhibit tumor growth in preclinical models. The following tables summarize the key quantitative findings.

| K-Ras Mutant | Cell Line | EC50 for Degradation (µM) |

| G12V | HEK293T | 1.9 - 3.6 |

| G12D | HEK293T | 1.9 - 3.6 |

| G12C | HEK293T | 1.9 - 3.6 |

| G12S | HEK293T | 1.9 - 3.6 |

| G13D | HEK293T | 1.9 - 3.6 |

| Q61H | HEK293T | 1.9 - 3.6 |

| Table 1: In Vitro Efficacy of this compound in Inducing Degradation of Various K-Ras Mutants.[2] |

| Cell Line | K-Ras Mutation | Treatment | Effect |

| SW620 | G12V | This compound (2-20 µM) | Inhibition of cell proliferation |

| AsPC-1 | G12D | This compound (2-20 µM) | Inhibition of cell proliferation |

| Table 2: Effect of this compound on the Proliferation of K-Ras Mutant Cancer Cell Lines.[1] |

| Animal Model | Cancer Cell Line | Dosage of this compound | Outcome |

| Nude Mice | SW620 (K-Ras G12V) | 40-80 mg/kg (i.v.) | Suppression of xenograft tumor growth |

| BALB/c Mice | CT-26 (K-Ras G12V) | 40-80 mg/kg (i.v.) | Robust inhibition of transplant tumor growth |

| Table 3: In Vivo Efficacy of this compound in Xenograft and Transplant Tumor Models.[1] |

Downstream Signaling Pathway: Inhibition of the Ras-Raf-MEK-ERK Cascade

The degradation of mutant K-Ras by this compound leads to the potent inhibition of the downstream Ras-Raf-MEK-ERK signaling pathway, a critical cascade for cell proliferation and survival. Treatment with this compound results in a marked decrease in the phosphorylation of key downstream effectors, B-Raf and MEK, in cancer cells harboring K-Ras mutations.[1][2]

Figure 2: Downstream signaling effects of this compound.

Experimental Protocols

The following are representative protocols for key experiments used to investigate the effects of this compound. These are standardized procedures and may require optimization for specific experimental conditions.

In Vitro Ubiquitination Assay

This assay is designed to demonstrate the this compound-dependent ubiquitination of K-Ras by Nedd4-1.

Materials:

-

Recombinant Human Ubiquitin

-

Recombinant Human E1 Activating Enzyme

-

Recombinant Human E2 Conjugating Enzyme (e.g., UBE2D2)

-

Recombinant Human Nedd4-1 (E3 Ligase)

-

Recombinant Human K-Ras (mutant form, e.g., G12V)

-

This compound

-

ATP

-

Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Anti-K-Ras antibody

-

Anti-Ubiquitin antibody

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Prepare a reaction mixture containing Ubiquitination Reaction Buffer, ATP, recombinant ubiquitin, E1, and E2 enzymes.

-

Add recombinant Nedd4-1 and mutant K-Ras to the reaction mixture.

-

Add this compound (or DMSO as a vehicle control) to the reaction mixture at the desired final concentration.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against K-Ras and ubiquitin.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the ubiquitinated K-Ras bands using a chemiluminescence imaging system. An increase in high molecular weight smeared bands for K-Ras in the presence of this compound indicates successful ubiquitination.

Figure 3: Workflow for in vitro ubiquitination assay.

Western Blot Analysis of Downstream Signaling

This protocol is for assessing the phosphorylation status of B-Raf and MEK in cancer cells treated with this compound.

Materials:

-

K-Ras mutant cancer cell line (e.g., SW620)

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Primary antibodies: anti-phospho-B-Raf (Ser445), anti-B-Raf, anti-phospho-MEK1/2 (Ser217/221), anti-MEK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Seed SW620 cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time period (e.g., 24-48 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.

-

Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on B-Raf and MEK phosphorylation.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

SW620 cancer cells

-

Matrigel (optional)

-

This compound

-

Vehicle solution for injection (e.g., saline, DMSO/PEG)

-

Calipers for tumor measurement

-

Anesthesia

-

Surgical tools for tumor excision

-

Reagents for tissue processing (e.g., formalin, liquid nitrogen)

Procedure:

-

Subcutaneously inject SW620 cells (typically 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., 40-80 mg/kg) or vehicle to the respective groups via the desired route (e.g., intravenous injection). The dosing schedule will need to be optimized (e.g., daily, every other day).

-

Measure tumor volume with calipers at regular intervals (e.g., every 2-3 days). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

-

Tumor tissues can be processed for further analysis, such as immunohistochemistry for K-Ras levels or Western blotting for downstream signaling markers.

Conclusion

This compound represents a promising therapeutic strategy for K-Ras-driven cancers. By acting as a molecular glue to induce the degradation of oncogenic K-Ras, it effectively inhibits the downstream Ras-Raf-MEK-ERK signaling pathway, leading to reduced cell proliferation and tumor growth. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the downstream effects of this novel compound. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its clinical application.

References

XMU-MP-9: A Technical Guide to Induced K-Ras Ubiquitination and Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncogenic mutations in the K-Ras proto-oncogene are among the most prevalent drivers of human cancers, yet have historically been considered "undruggable." A novel small molecule, XMU-MP-9, has emerged as a promising therapeutic agent that circumvents traditional inhibitory mechanisms. Instead of blocking K-Ras activity, this compound acts as a bifunctional compound, or molecular glue, to induce the ubiquitination and subsequent degradation of mutant K-Ras. This technical guide provides an in-depth overview of the mechanism of action of this compound, a summary of its efficacy, and detailed experimental protocols for its study.

Mechanism of Action

This compound functions by hijacking the cell's natural protein disposal machinery to eliminate oncogenic K-Ras. It achieves this by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants.[1][2] Nedd4-1 is a known E3 ligase for wild-type Ras proteins, but oncogenic mutants are typically resistant to its action.[2]

This compound acts as a molecular bridge, binding to both the C2 domain of Nedd4-1 and an allosteric site on K-Ras.[1][2] This induced proximity facilitates a conformational change in the Nedd4-1/K-Ras complex, enabling Nedd4-1 to ubiquitinate K-Ras at the K128 residue.[2] The polyubiquitinated K-Ras is then targeted for degradation through the lysosomal pathway.[1][3] This degradation of oncogenic K-Ras leads to the suppression of downstream signaling pathways, including the phosphorylation of B-Raf and MEK, ultimately inhibiting cancer cell proliferation and tumor growth.[2][4]

Quantitative Data

The efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Degradation of K-Ras Mutants by this compound

| K-Ras Mutant | Cell Line | EC50 for Degradation (μM) | Degradation Pathway | Nedd4-1 Dependent |

| K-RasG12V | SW620, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |

| K-RasG12D | AsPC-1, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |

| K-RasG12C | MIA PaCa-2, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |

| K-RasG12S | A549, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |

| K-RasG13D | HCT 116, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |

| K-RasQ61H | NCI-H460, HEK293T | 1.9 - 3.6 | Lysosomal | Yes |

| Data synthesized from studies in HEK293T and various cancer cell lines.[2] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | K-Ras Mutation | Culture Type | Concentration Range (μM) | Effect |

| SW620 | G12V | 2-D | 2 - 20 | Dose-dependent inhibition |

| AsPC-1 | G12D | 2-D | 2 - 20 | Dose-dependent inhibition |

| MIA PaCa-2 | G12C | 2-D | 2 - 20 | Dose-dependent inhibition |

| A549 | G12S | 2-D | 2 - 20 | Dose-dependent inhibition |

| HCT 116 | G13D | 2-D | 2 - 20 | Dose-dependent inhibition |

| NCI-H460 | Q61H | 2-D | 2 - 20 | Dose-dependent inhibition |

| Various | Various | 3-D Soft Agar | Not Specified | Dramatic inhibition |

| This compound substantially inhibited the proliferation of various cancer cell lines harboring different K-Ras mutations.[2] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Mouse Strain | Treatment Regimen | Outcome |

| SW620 (colorectal) | Nude mice | 40-80 mg/kg; i.v.; once or twice daily | Suppressed tumor growth; Decreased K-RasG12V, p-B-Raf, and p-MEK levels. |

| CT-26 (colorectal) | BALB/c mice | Not Specified | Robust inhibitory effect on tumor growth; Decreased K-RasG12V, p-B-Raf, and p-MEK levels. |

| This compound was well-tolerated with no significant weight loss or toxicity to major organs observed.[4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of this compound's effects.

In Vitro Ubiquitination Assay

This assay confirms the ability of this compound to promote Nedd4-1-mediated ubiquitination of K-Ras.

-

Cell Culture and Transfection:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Co-transfect cells with plasmids encoding Flag-tagged K-Ras mutants and HA-tagged ubiquitin using a suitable transfection reagent.

-

-

Treatment:

-

24 hours post-transfection, treat cells with this compound at desired concentrations (e.g., 10 µM) for 6-8 hours.

-

Include a proteasome inhibitor (e.g., MG132 at 10 µM) or lysosome inhibitor (e.g., Chloroquine at 50 µM) in the last 4-6 hours to allow accumulation of ubiquitinated proteins.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS and lyse in a denaturing lysis buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.

-

Boil the lysates for 10 minutes and then dilute with a non-denaturing buffer to reduce the SDS concentration to 0.1%.

-

Centrifuge to pellet cell debris.

-

-

Immunoprecipitation (IP):

-

Incubate the supernatant with anti-Flag M2 affinity gel at 4°C overnight to pull down Flag-K-Ras.

-

-

Western Blotting:

-

Wash the beads extensively with wash buffer.

-

Elute the protein by boiling in SDS-PAGE loading buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-HA antibody to detect ubiquitinated K-Ras and an anti-Flag antibody to detect total immunoprecipitated K-Ras.

-

Cell Proliferation Assay (2-D Culture)

This assay measures the effect of this compound on the growth of cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., SW620, AsPC-1) in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) in fresh medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.

-

Viability Measurement: Use a colorimetric assay such as MTT or XTT.

-

Add the reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anchorage-Independent Growth Assay (Soft Agar)

This assay assesses the effect of this compound on the tumorigenic potential of cells.

-

Base Agar Layer: Prepare a 0.6% agar solution in culture medium and pour it into 6-well plates. Allow it to solidify.

-

Cell-Agar Layer: Create a single-cell suspension of cancer cells and mix it with a 0.3% agar solution in culture medium.

-

Plating: Carefully layer the cell-agar suspension on top of the solidified base layer.

-

Treatment: After the top layer solidifies, add culture medium containing this compound or vehicle control. Refresh the medium every 2-3 days.

-

Incubation: Incubate the plates for 2-3 weeks until colonies are visible.

-

Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.

In Vivo Xenograft Tumor Model

This model evaluates the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old).

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 SW620 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound (e.g., 40-80 mg/kg) or vehicle via tail vein injection, once or twice daily.

-

Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze tumors for K-Ras levels and downstream signaling markers by Western blotting or immunohistochemistry.

Conclusion

This compound represents a significant advancement in the strategy to target oncogenic K-Ras. By leveraging the endogenous E3 ligase Nedd4-1 to induce the degradation of mutant K-Ras, it offers a novel therapeutic avenue for a wide range of K-Ras-driven cancers. The data presented in this guide underscores its potential as a potent and selective anti-cancer agent. The detailed protocols provided herein should facilitate further research and development in this promising area of oncology.

References

An In-depth Technical Guide to the Cellular Pathways Modulated by XMU-MP-9 Treatment

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMU-MP-9 is a novel bifunctional small molecule that has emerged as a promising therapeutic agent for cancers driven by oncogenic K-Ras mutations. Unlike traditional inhibitors, this compound functions as a molecular degrader, promoting the ubiquitination and subsequent lysosomal degradation of mutant K-Ras. This is achieved by enhancing the interaction between the E3 ubiquitin ligase Nedd4-1 and various K-Ras mutants. By hijacking the cell's natural protein disposal machinery, this compound effectively reduces the levels of oncoprotein, leading to the suppression of downstream pro-proliferative signaling pathways. This technical guide provides a comprehensive overview of the cellular pathways modulated by this compound, detailed experimental protocols for studying its effects, and quantitative data to support its mechanism of action.

The this compound-Mediated K-Ras Degradation Pathway

This compound operates through a distinct mechanism of action that leverages the endogenous ubiquitin-proteasome system to selectively eliminate oncogenic K-Ras. The core of this mechanism is the induced proximity between mutant K-Ras and the E3 ubiquitin ligase Nedd4-1.

Mechanism of Action